![molecular formula C17H24N4O2 B5558128 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine" typically involves multi-step organic reactions. A study by Kumar et al. (2004) details the synthesis of a related compound where a precursor was synthesized in five steps with a 30% overall yield, demonstrating the complexity and challenge in synthesizing such molecules (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using various spectroscopic techniques and X-ray crystallography. Naveen et al. (2015) characterized a structurally related compound, confirming its structure through X-ray diffraction studies and revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. For example, Deruiter et al. (1987) explored the reactions of isopropylidene-substituted pyrazolin-5-ones, which share some structural similarities, under various conditions, highlighting the influence of steric factors on their reactivity (Deruiter et al., 1987).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be deduced from their molecular structure. Raghuvarman et al. (2014) reported on the crystal structures of similar compounds, noting the influence of substituents on the conformation and packing in the crystal lattice (Raghuvarman et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. The study of similar compounds by Koshetova et al. (2022) involved synthesizing and analyzing the structure of pyrazolo[4,3-c]pyridine derivatives, providing insights into their chemical behavior (Koshetova et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar compounds has focused on the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, which are significant in the development of new pharmaceuticals and materials. For instance, Latif et al. (2003) discussed the facile one-pot synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, which shows the versatility of similar compounds in creating complex molecules for various applications (Latif, Rady, & Döupp, 2003).
Biological Evaluation and Potential Applications
Compounds with structures related to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine" have been evaluated for their antiviral and cytotoxic properties. El-Subbagh et al. (2000) synthesized a series of compounds that showed activity against herpes simplex virus and human immunodeficiency virus, as well as broad-spectrum antitumor activity, highlighting the potential of such compounds in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in drug design and material science. Raghuvarman et al. (2014) analyzed the crystal structures of compounds similar to the one , providing insights into their conformational properties and how these properties may influence their biological activity and material characteristics (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Advanced Synthesis Techniques
Research on related compounds also explores advanced synthesis techniques that could be applicable to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine". Dondoni and Nuzzi (2006) described a method for accessing piperidine imino-C-glycosides via stereoselective aminohomologation of pyranoses, showcasing innovative approaches to constructing complex molecules that could be relevant for synthesizing a wide range of related compounds (Dondoni & Nuzzi, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(2)15-12-16(23-19-15)17(22)21-10-4-3-6-14(21)7-11-20-9-5-8-18-20/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPMOTUPXZBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

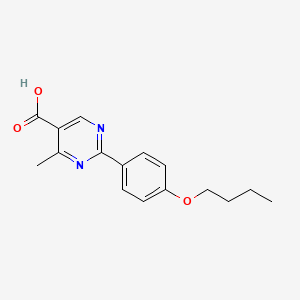
![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)
![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
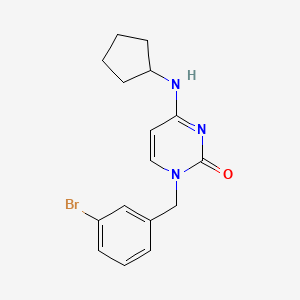
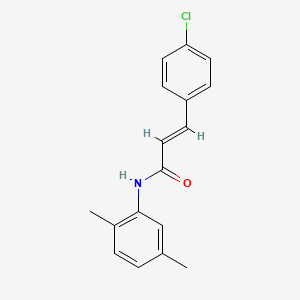
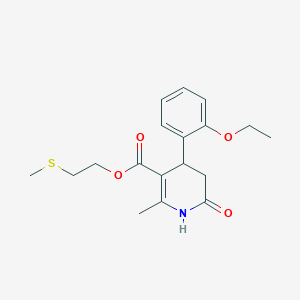
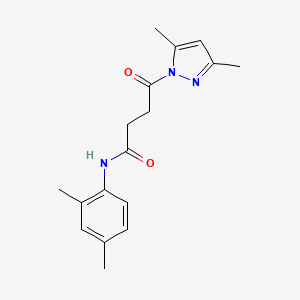
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
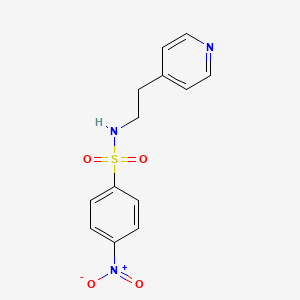
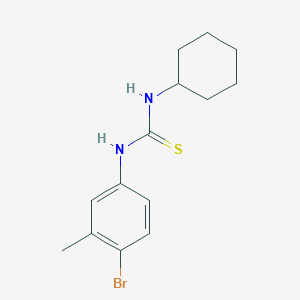
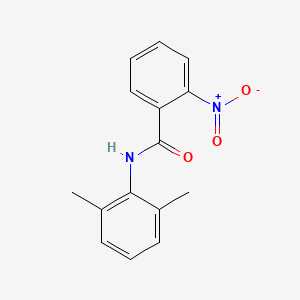
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)